molecular formula C16H21N3O6 B088757 6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide CAS No. 13698-42-5

6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide

Cat. No. B088757
CAS RN: 13698-42-5
M. Wt: 351.35 g/mol
InChI Key: GHQNEPLXHNPTCF-SCRDCRAPSA-N
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Description

6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry. The compound is a quinoxaline derivative and has been extensively studied for its potential therapeutic properties. In

Scientific Research Applications

6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Mechanism Of Action

The mechanism of action of 6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide involves the inhibition of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound prevents the proliferation of cancer cells, leading to their eventual death.

Biochemical And Physiological Effects

In addition to its potential as a therapeutic agent for cancer, 6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, the compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide in lab experiments is its potential as a therapeutic agent for cancer. The compound has been extensively studied and has shown promising results in inhibiting the growth of various cancer cell lines. However, one of the limitations of using this compound is its potential toxicity and adverse effects on normal cells.

Future Directions

There are various future directions for the study of 6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, further studies are needed to explore the potential therapeutic applications of the compound in other areas, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the potential adverse effects of the compound on normal cells need to be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, 6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry. The compound has shown promising results as a therapeutic agent for cancer and has various biochemical and physiological effects. However, further studies are needed to explore its potential applications in other areas and to ensure its safety for clinical use.

Synthesis Methods

The synthesis method of 6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide involves the reaction of quinoxaline-2-carboxylic acid with 2,3,4,5-tetrahydroxyvaleric acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with 2,3-dimethyl-1,4-dioxane-6-carboxylic acid and converted to the final product through a series of chemical steps.

properties

CAS RN

13698-42-5

Product Name

6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide

Molecular Formula

C16H21N3O6

Molecular Weight

351.35 g/mol

IUPAC Name

6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide

InChI

InChI=1S/C16H21N3O6/c1-7-3-9-10(4-8(7)2)19(16(25)13(18-9)15(17)24)5-11(21)14(23)12(22)6-20/h3-4,11-12,14,20-23H,5-6H2,1-2H3,(H2,17,24)/t11-,12+,14-/m0/s1

InChI Key

GHQNEPLXHNPTCF-SCRDCRAPSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C(=O)N)C[C@@H]([C@@H]([C@@H](CO)O)O)O

SMILES

CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C(=O)N)CC(C(C(CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C(=O)N)CC(C(C(CO)O)O)O

synonyms

QN cpd
quinoxaline-3,4-dihydro-6,7-dimethyl-3-keto-4-D-ribityl-2-carboxamide

Origin of Product

United States

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